molecular formula C23H31N3O2 B11314267 [4-(Hexyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

[4-(Hexyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11314267
M. Wt: 381.5 g/mol
InChI Key: KAGBOAJHCJCNAM-UHFFFAOYSA-N
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Description

1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(hexyloxy)benzoyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE
  • 1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE
  • 1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)ETHYL]PIPERAZINE

Uniqueness

1-[4-(HEXYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

(4-hexoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H31N3O2/c1-2-3-4-5-18-28-22-8-6-21(7-9-22)23(27)26-16-14-25(15-17-26)19-20-10-12-24-13-11-20/h6-13H,2-5,14-19H2,1H3

InChI Key

KAGBOAJHCJCNAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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